molecular formula C10H13N3Sn B12432808 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine

Cat. No.: B12432808
M. Wt: 293.94 g/mol
InChI Key: PKWFOJVFPXVVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with a trimethylstannyl group attached at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine typically involves the introduction of the trimethylstannyl group to a preformed pyrido[2,3-d]pyrimidine scaffold. One common method is the stannylation reaction, where a suitable precursor, such as a halogenated pyrido[2,3-d]pyrimidine, is treated with trimethyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Coupling Reactions: The trimethylstannyl group can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and organohalides are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrido[2,3-d]pyrimidines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trimethylstannyl group can enhance the compound’s lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trimethylstannyl group in 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine imparts unique reactivity and properties that are not observed in its non-stannylated counterparts. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C10H13N3Sn

Molecular Weight

293.94 g/mol

IUPAC Name

trimethyl(pyrido[2,3-d]pyrimidin-7-yl)stannane

InChI

InChI=1S/C7H4N3.3CH3.Sn/c1-2-6-4-8-5-10-7(6)9-3-1;;;;/h1-2,4-5H;3*1H3;

InChI Key

PKWFOJVFPXVVJX-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC2=NC=NC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.